molecular formula C15H17N3O2 B5402142 N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea

N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea

Cat. No. B5402142
M. Wt: 271.31 g/mol
InChI Key: SZQWOTQULIEYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as MMPU, is a chemical compound that has been widely studied for its potential applications in scientific research. MMPU is a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, which plays a crucial role in the sensation of cold temperatures.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of pain management. N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have analgesic effects in animal models of neuropathic pain. Additionally, N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been studied for its potential use in treating cold-induced pain, as TRPM8 channels play a crucial role in the sensation of cold temperatures.

Mechanism of Action

N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea acts as a selective antagonist of the TRPM8 channel, which is a non-selective cation channel that is activated by cold temperatures and cooling agents such as menthol. By blocking the TRPM8 channel, N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea inhibits the influx of calcium ions into cells, which leads to a reduction in pain and cold sensitivity.
Biochemical and physiological effects:
N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have a number of biochemical and physiological effects. In addition to its analgesic effects, N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea is its selectivity for the TRPM8 channel, which allows for targeted inhibition of this channel without affecting other ion channels. This selectivity makes N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea a useful tool for studying the role of TRPM8 channels in pain and cold sensitivity. However, one limitation of N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea is its relatively low potency, which may limit its usefulness in certain experiments.

Future Directions

There are a number of future directions for research on N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea. One area of interest is the development of more potent TRPM8 antagonists that may be more effective in treating pain and cold sensitivity. Additionally, further research is needed to better understand the role of TRPM8 channels in cancer and inflammation, and to explore the potential of N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea as a therapeutic agent in these conditions. Finally, the development of new methods for synthesizing N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea may lead to more efficient and cost-effective production of this compound.

Synthesis Methods

The synthesis of N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea involves the reaction of 2-amino-3-methylpyridine with 2-methoxy-5-methylbenzoyl isocyanate. The resulting intermediate is then reacted with N-methyl-N-(3-pyridyl) urea to yield N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea. The synthesis of N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been optimized to produce high yields and purity.

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(3-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-10-6-7-13(20-3)12(9-10)17-15(19)18-14-11(2)5-4-8-16-14/h4-9H,1-3H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQWOTQULIEYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=C(C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.